molecular formula C20H17N3O4S2 B2680616 (Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 864975-30-4

(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2680616
CAS No.: 864975-30-4
M. Wt: 427.49
InChI Key: YORGYVZCLIDLCS-XDOYNYLZSA-N
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Description

(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves the formation of benzothiazole derivatives through metal-free reductive coupling reactions. One efficient method involves the coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This process is carried out under mild conditions and is known for its high efficiency and moderate selectivity.

Industrial Production Methods

In an industrial setting, the production of benzothiazole derivatives can be scaled up using similar synthetic routes. The use of microwave-assisted catalyst-free and ammonium chloride-catalyzed solvent-free amide coupling has been reported for the synthesis of related compounds . These methods are advantageous due to their green chemistry approach, utilizing water as the reaction medium and minimizing the use of hazardous solvents.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols

Scientific Research Applications

(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-mycobacterial activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by targeting the HisG enzyme . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the thiazole family. Its unique structural features suggest significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Structural Overview

The compound features several functional groups:

  • Thiazole Ring : Known for its diverse biological activities.
  • Imino Group : Can participate in hydrolysis or reduction reactions.
  • Methoxy Group : Involved in methylation reactions or can act as a leaving group.

These structural attributes contribute to the compound's potential interactions with biological targets.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit a wide range of antimicrobial properties. For instance, compounds similar to this compound have been documented to possess significant activity against various pathogens.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
5-MethylthiazoleStaphylococcus aureus0.5 µg/mL
BenzothiazoleEscherichia coli1.0 µg/mL
ThiazolidinedioneCandida albicans4.0 µg/mL

These results indicate that the thiazole moiety is crucial for antimicrobial activity, suggesting that this compound may also exhibit similar effects.

Anti-inflammatory Effects

Thiazoles and their derivatives have been recognized for their anti-inflammatory properties. A study on related compounds demonstrated their ability to inhibit key inflammatory pathways by modulating cytokine production and enzyme activity.

Anticancer Potential

The potential anticancer activity of thiazole derivatives has been widely studied. For example, benzothiazole compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis
    A study evaluated the activity of thiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications in the thiazole structure significantly enhanced their potency compared to standard treatments like isoniazid .
  • Inhibition of Enzymatic Activity
    Research on 2-mercaptobenzothiazoles revealed their role as inhibitors of several enzymes involved in inflammatory processes. These findings suggest that this compound may similarly impact enzymatic pathways critical in inflammation and cancer progression .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Biological Targets : The imino group may facilitate binding to enzymes or receptors.
  • Modulation of Signaling Pathways : The compound could alter signaling cascades involved in inflammation and cell proliferation.

Properties

IUPAC Name

methyl 2-(1,3-benzothiazole-2-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-26-10-9-23-14-8-7-12(19(25)27-2)11-16(14)29-20(23)22-17(24)18-21-13-5-3-4-6-15(13)28-18/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORGYVZCLIDLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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